molecular formula C14H17NO3 B8396602 1-Ethyl-5-(2-carbomethoxyethyl)oxindole

1-Ethyl-5-(2-carbomethoxyethyl)oxindole

Cat. No.: B8396602
M. Wt: 247.29 g/mol
InChI Key: ARIZWXYQSBBGPE-UHFFFAOYSA-N
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Description

1-Ethyl-5-(2-carbomethoxyethyl)oxindole is a synthetic oxindole derivative supplied for research and development purposes. This compound is part of a class of 3-substituted oxindoles that are of significant interest in medicinal chemistry, particularly in the field of oncology. Structurally related compounds have been designed as antiproliferative agents that exhibit dual inhibitory activity against key oncological targets. These include receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), which are crucial for cellular proliferation and tumor angiogenesis . Furthermore, analogous scaffolds have demonstrated the ability to inhibit tubulin polymerization, a key mechanism for disrupting mitosis in cancer cells . The oxindole core is a privileged structure in drug discovery, found in several natural products and FDA-approved drugs. Researchers can utilize this high-purity compound to explore its potential biological activities, mechanism of action, and structure-activity relationships in various disease models. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

methyl 3-(1-ethyl-2-oxo-3H-indol-5-yl)propanoate

InChI

InChI=1S/C14H17NO3/c1-3-15-12-6-4-10(5-7-14(17)18-2)8-11(12)9-13(15)16/h4,6,8H,3,5,7,9H2,1-2H3

InChI Key

ARIZWXYQSBBGPE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)CCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects at the N1 Position

The ethyl group at N1 distinguishes this compound from other oxindoles. Key comparisons include:

Compound N1 Substituent Biological Activity/Interaction Source
1-Ethyl-5-(2-carbomethoxyethyl)oxindole Ethyl Hypothesized to reduce steric hindrance compared to bulkier groups, potentially improving target binding . Synthesized (inferred)
Unsubstituted oxindole H Lower metabolic stability; reduced binding affinity in kinase inhibitors due to lack of hydrophobic interactions .
1-Methyl-oxindole Methyl Moderate activity in GSK-3β inhibition; shorter alkyl chains may limit hydrophobic interactions .
1-Isopropyl-oxindole Isopropyl Increased steric hindrance, potentially disrupting hinge-region interactions in kinases .

Key Insight : N1-ethylation balances metabolic stability and binding affinity. Bulkier groups (e.g., isopropyl) may hinder interactions with kinase active sites, while smaller groups (e.g., methyl) offer moderate improvements over unsubstituted oxindoles .

Substituent Effects at the C5 Position

The 2-carbomethoxyethyl group at C5 is compared to other substituents:

Compound C5 Substituent Biological Activity/Interaction Source
This compound 2-Carbomethoxyethyl Potential dual hydrogen bonding (ester carbonyl) and hydrophobic interactions; synthetic accessibility via alkylation . Synthesized (inferred)
5-Methyl-oxindole Methyl Moderate GSK-3β inhibition; enhances hydrophobic packing in active sites .
5-Bromo-oxindole Bromo High antimicrobial activity (MIC = 0.24 µg/mL); electronegative groups improve target engagement .
5-Chloro-oxindole Chloro Lower antimicrobial activity (MIC = 0.48–3.9 µg/mL) compared to bromo derivatives .
5-Fluoro-oxindole Fluoro Improved metabolic stability and blood-brain barrier penetration in CNS-targeting agents .

Key Insight : Electronegative substituents (e.g., Br, Cl) at C5 enhance antimicrobial activity, while carbomethoxyethyl groups may offer unique pharmacokinetic profiles due to ester functionality. Methyl and fluoro groups balance hydrophobicity and target engagement .

Research Findings and Implications

  • GSK-3β Inhibition : Oxindoles with C5 substituents (e.g., methyl, carbomethoxyethyl) show enhanced binding affinity compared to unsubstituted derivatives. The carbomethoxyethyl group may mimic ATP’s ribose moiety, improving competitive inhibition .
  • Antimicrobial Activity : C5 electronegative groups (Br, Cl) outperform carbomethoxyethyl in MIC values, suggesting the latter may prioritize pharmacokinetics over potency .
  • Stereochemical Considerations : E-/Z-isomerism in ethyl-substituted oxindoles (e.g., ) could influence bioactivity, warranting chiral resolution in synthesis .

Preparation Methods

Preparation of 1-Ethyl-5-chlorooxindole

The synthesis begins with the chlorination of 1-ethyloxindole at the 5-position. Chloroacetyl chloride is employed as the chlorinating agent in a haloalkane solvent (e.g., dichloromethane) under reflux conditions (40–120°C). A mild base such as potassium carbonate facilitates deprotonation, yielding 1-ethyl-5-chlorooxindole with a reported purity of >95% after recrystallization.

Key Conditions :

  • Solvent : Dichloromethane

  • Temperature : 90–110°C

  • Base : Potassium carbonate

  • Yield : 82–85%

Michael Addition with Ethyl Acrylate

The chloro-substituted intermediate undergoes a Michael addition with ethyl acrylate to introduce the 2-carboxyethyl moiety. This step is catalyzed by a stoichiometric amount of triethylamine in tetrahydrofuran (THF) at ambient temperature. The reaction proceeds via nucleophilic attack of the enolate on the α,β-unsaturated ester, followed by proton transfer to afford 1-ethyl-5-(2-carboxyethyl)oxindole.

Optimization Insights :

  • Prolonged reaction times (>24 hours) improve conversion but risk side reactions.

  • Anhydrous conditions are critical to prevent hydrolysis of the ester.

Esterification to Carbomethoxyethyl Group

The final step involves esterification of the carboxylic acid intermediate with methanol under acidic conditions. Concentrated hydrochloric acid (HCl) serves as the catalyst, with reflux in methanol (65°C, 6–8 hours) achieving quantitative conversion to this compound.

Reaction Parameters :

ParameterValue
CatalystHCl (conc.)
SolventMethanol
Temperature65°C
Yield90–92%

Alternative Methodologies and Innovations

Indium(III)-Catalyzed Reactions

The use of In(OTf)₃ in 1,2-dichloroethane (50°C, 6 hours) for synthesizing 3-(1H-indol-3-yl)indolin-2-ones demonstrates the versatility of Lewis acids in oxindole functionalization. Such catalysts could theoretically enhance the Michael addition step in the core route by accelerating enolate formation.

Comparative Analysis of Key Steps

Halogenation Efficiency

Chlorination with chloroacetyl chloride proves superior to alternative halogenation agents (e.g., N-chlorosuccinimide) due to higher regioselectivity and milder conditions.

Esterification Optimization

A comparative study of esterification methods reveals that HCl-methanol outperforms other acid catalysts (e.g., H₂SO₄) in yield and purity. For instance, sulfuric acid led to partial decomposition of the oxindole core in related compounds.

Data Tables Summarizing Synthesis

Table 1: Synthesis of this compound

StepReagents/ConditionsYieldReference
1Chloroacetyl chloride, K₂CO₃, CH₂Cl₂, 90°C85%
2Ethyl acrylate, Et₃N, THF, 25°C, 24 h78%
3MeOH, HCl (conc.), reflux, 6 h92%

Table 2: Alternative Esterification Conditions

CatalystSolventTemperatureYieldReference
H₂SO₄Ethanol70°C65%
HClMethanol65°C92%

Mechanistic Insights and Challenges

Michael Addition Mechanism

The reaction proceeds via base-generated enolate attack on ethyl acrylate’s β-carbon, followed by protonation. Competing pathways, such as over-addition or polymerization, are mitigated by controlled stoichiometry and low temperatures.

Side Reactions in Esterification

Trace water in methanol can hydrolyze the carbomethoxy group back to the carboxylic acid, necessitating anhydrous conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Ethyl-5-(2-carbomethoxyethyl)oxindole, and how should experimental protocols be documented for reproducibility?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkylation or esterification, to introduce the ethyl and carbomethoxyethyl groups to the oxindole core. Detailed protocols must include reagent stoichiometry, reaction conditions (temperature, solvent, catalysts), and purification methods (e.g., column chromatography, recrystallization). For reproducibility, document all steps in the main text if novel, or cite prior literature for established methods. Experimental sections should specify equipment (e.g., NMR for characterization) and provide raw spectral data (e.g., 1^1H/13^13C NMR, HRMS) in the Supporting Information .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Chromatography : HPLC or GC to assess purity (>95% recommended for biological assays).
  • Spectroscopy : 1^1H/13^13C NMR to confirm proton/carbon environments; IR for functional group verification.
  • Mass Spectrometry : HRMS or LC-MS for molecular weight confirmation.
    For novel compounds, include elemental analysis. Cross-reference with known spectral databases (e.g., PubChem, EPA DSSTox) for validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Follow OSHA/ACGIH guidelines:

  • Engineering Controls : Use fume hoods for synthesis/purification to minimize inhalation exposure.
  • PPE : Nitrile gloves, lab coats, and safety goggles; respiratory protection if dust generation is likely.
  • Emergency Measures : Immediate eye wash/shower access and protocols for spill containment .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis to identify variables affecting outcomes:

  • Experimental Variables : Compare assay conditions (cell lines, concentrations, controls).
  • Statistical Analysis : Apply ANOVA or regression models to isolate confounding factors.
  • Replication : Reproduce key experiments under standardized conditions. Publish negative results to mitigate publication bias .

Q. What computational strategies are effective for predicting the reactivity or pharmacokinetics of this compound?

  • Methodological Answer : Utilize in silico tools:

  • Docking Studies : Software like AutoDock Vina to model interactions with biological targets.
  • QSAR Models : Correlate structural features (e.g., logP, topological polar surface area) with ADME properties.
  • DFT Calculations : Predict reaction mechanisms (e.g., electrophilic substitution at the oxindole core). Validate predictions with experimental kinetics data .

Q. How should researchers design experiments to study the environmental fate of this compound?

  • Methodological Answer : Implement a tiered approach:

  • Lab-Scale Degradation : Hydrolysis/photolysis studies under controlled pH and UV conditions.
  • Ecotoxicology : Use OECD guidelines for acute toxicity assays (e.g., Daphnia magna EC50_{50}).
  • Advanced Analytics : LC-MS/MS to track degradation products and quantify bioaccumulation potential .

Q. What strategies optimize the enantiomeric resolution of this compound for chiral studies?

  • Methodological Answer :

  • Chiral Chromatography : Use columns with cellulose/amylose derivatives and polar organic mobile phases.
  • Derivatization : Convert to diastereomers via chiral auxiliaries (e.g., Mosher’s acid) for NMR analysis.
  • Crystallization : Screen for chiral co-crystals with resolving agents (e.g., tartaric acid) .

Data Presentation and Reproducibility

Q. How should researchers structure Supporting Information for studies involving this compound?

  • Methodological Answer : Organize files as follows:

  • SI_01_Synthesis : Step-by-step protocols with reaction monitoring data (TLC, GC traces).
  • SI_02_Characterization : Raw spectral files (NMR, MS) and purity reports.
  • SI_03_Assays : Code/scripts for data analysis (e.g., Python, R) and instrument calibration logs.
    Reference each file in the main text using hyperlinks .

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